1-Phenyl-1H-pyrazol-3-amine hydrochloride

Physicochemical profiling Solubility Formulation science

1-Phenyl-1H-pyrazol-3-amine hydrochloride is a heterocyclic aromatic amine belonging to the N-aryl-3-aminopyrazole subclass. It exists as the monohydrochloride salt of 1-phenyl-1H-pyrazol-3-amine, with molecular formula C₉H₁₀ClN₃ and a molecular weight of 195.65 g·mol⁻¹.

Molecular Formula C9H10ClN3
Molecular Weight 195.65 g/mol
CAS No. 127107-30-6
Cat. No. B3228945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1H-pyrazol-3-amine hydrochloride
CAS127107-30-6
Molecular FormulaC9H10ClN3
Molecular Weight195.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=CC(=N2)N.Cl
InChIInChI=1S/C9H9N3.ClH/c10-9-6-7-12(11-9)8-4-2-1-3-5-8;/h1-7H,(H2,10,11);1H
InChIKeyKYPFDNIHBWUVAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-pyrazol-3-amine Hydrochloride (CAS 127107-30-6): Core Identity and Procurement-Relevant Physicochemical Profile


1-Phenyl-1H-pyrazol-3-amine hydrochloride is a heterocyclic aromatic amine belonging to the N-aryl-3-aminopyrazole subclass. It exists as the monohydrochloride salt of 1-phenyl-1H-pyrazol-3-amine, with molecular formula C₉H₁₀ClN₃ and a molecular weight of 195.65 g·mol⁻¹ [1]. The compound features a pyrazole ring bearing a primary amine at the 3-position and a phenyl substituent at the 1-position, a regiochemical arrangement that distinguishes it from its 5-amino isomer . As a hydrochloride salt, it is a solid at ambient temperature and demonstrates enhanced aqueous solubility relative to the corresponding free base (CAS 1128-56-9), making it a preferred physical form for solution-phase research applications .

1-Phenyl-1H-pyrazol-3-amine Hydrochloride: Why In-Class Analogs Cannot Be Substituted Without Risk


Although several N-aryl-aminopyrazoles are commercially available, they are not functionally interchangeable. The 3-amino regioisomer (the subject of this guide) and the 5-amino regioisomer (CAS 826-85-7) exhibit distinct protonation patterns and ion-mobility characteristics that alter their behavior in analytical and biological systems [1]. Furthermore, the free base (CAS 1128-56-9) and the hydrochloride salt differ critically in aqueous solubility: the salt form enables solution-phase chemistry and bioassay preparation at concentrations where the free base would precipitate, thereby directly influencing experimental reproducibility . Substituting any of these analogs without verifying the impact on solubility, regiochemical reactivity, or salt-form stability introduces a documented risk of failed reactions or non-comparable biological data.

1-Phenyl-1H-pyrazol-3-amine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base

The hydrochloride salt provides a quantifiable solubility advantage over the neutral free base. The free base (CAS 1128-56-9) has an estimated aqueous solubility of 0.62 mg·mL⁻¹ (ESOL model) [1]. The hydrochloride salt, characterized via its LogSW value of -1.57 (Hit2Lead, corresponds to ~4.3 mg·mL⁻¹ calculated from the free-base equivalent molecular weight of 159 g·mol⁻¹), demonstrates an approximately 6–7-fold higher aqueous solubility under comparable conditions . This difference is sufficient to dictate whether a compound can be dispensed as a true solution in aqueous assay buffers.

Physicochemical profiling Solubility Formulation science

Regioisomeric Selectivity in Ion Mobility: 3-Amino vs. 5-Amino Isomer

Protonated 5-amino-1-phenylpyrazole exhibits a higher reduced mobility in ion mobility spectrometry (IMS) than its 3-amino isomer, a difference attributed to preferential protonation at the endocyclic nitrogen in the 5-isomer, which delocalizes charge and reduces interaction with the drift gas [1]. While absolute mobility values are instrument-dependent, the relative ordering (5-amino > 3-amino > 4-amino) is consistent across air, nitrogen, and carbon dioxide drift gases from 150 to 250 °C.

Ion mobility spectrometry Protonation site Analytical differentiation

Patent-Backed High-Yield Synthetic Route Specific to the 3-Amino Scaffold

U.S. Patent 4,149,005 discloses a CuCl-catalyzed aerobic oxidation of 1-phenyl-3-amino-2-pyrazoline to 1-phenyl-3-aminopyrazole (the free base corresponding to the target hydrochloride) with an isolated yield of approximately 80% [1]. This yield is explicitly contrasted with earlier stoichiometric methods (KMnO₄, chloranil, Fe₂(SO₄)₃/H₂SO₄) that gave yields described as 'low for industrial uses' or 'not satisfactory' [1]. The catalytic process is specific to the 3-amino regioisomer and enables scalable procurement of the core scaffold.

Synthetic methodology Process chemistry Oxidative aromatization

Fragment-Like Physicochemical Profile for Screening Library Design

The hydrochloride salt maintains a low molecular weight (free-base equivalent: 159 g·mol⁻¹) with a topological polar surface area (tPSA) of 43.8 Ų, a LogP of 1.41, and one hydrogen-bond donor . These values place it within the 'rule-of-three' fragment space (MW < 300, LogP ≤ 3, HBD ≤ 3), making it suitable as a fragment screening hit, whereas the substituted analog FPL-62064 (N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine, MW = 265.3, LogP ~2.9) extends beyond typical fragment boundaries and is instead a lead-like tool compound .

Fragment-based drug discovery Lead-like properties Computational chemistry

1-Phenyl-1H-pyrazol-3-amine Hydrochloride: Evidence-Backed Procurement and Application Scenarios


Aqueous Bioassay and in Vitro Pharmacology at Concentrations ≥1 mg·mL⁻¹

The enhanced aqueous solubility of the hydrochloride salt (~4.3 mg·mL⁻¹ estimated) makes it the appropriate physical form for laboratories preparing compound stock solutions in aqueous buffers or cell-culture media. When an experimental protocol demands a final concentration of, for example, 100 μM (equivalent to ~0.016 mg·mL⁻¹ free base), the hydrochloride salt dissolves rapidly and completely, whereas the free base requires organic co-solvents that may confound biological readouts .

Fragment-Based Screening Library Construction

With a free-base molecular weight of 159 Da, LogP of 1.41, and a single hydrogen-bond donor, the compound meets all 'rule-of-three' criteria for fragment libraries. Procurement teams designing a diverse aminopyrazole fragment subset should select this hydrochloride salt over higher-molecular-weight analogs such as FPL-62064 (MW 265.3), which falls outside the fragment space and serves a lead-like pharmacological role instead .

Regiochemically Defined Building Block for 3-Aminopyrazole-Derived Kinase Inhibitors

The confirmed 3-amino-1-phenyl regiochemistry is essential for the synthesis of N-substituted derivatives such as N-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-amine (FPL-62064), a dual 5-LOX/COX inhibitor [1]. Use of the 5-amino isomer (CAS 826-85-7) would produce a regioisomeric product with undefined activity. The hydrochloride salt further simplifies coupling reactions by eliminating the need for external acid activation of the amino group .

Ion Mobility Spectrometry Method Development and Validation

The distinct ion-mobility behavior of the 3-amino isomer relative to the 5-amino isomer provides a physicochemical fingerprint for IMS-based analytical methods. Laboratories validating a separation for aminopyrazole positional isomers must procure the authentic 3-amino standard to establish correct retention/drift times; substitution with the 5-amino isomer will generate a different peak and invalidate the calibration [2].

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